molecular formula C12H20F3NO3 B6698535 Methyl 3-hydroxy-2-[[3-(trifluoromethyl)cyclohexyl]amino]butanoate

Methyl 3-hydroxy-2-[[3-(trifluoromethyl)cyclohexyl]amino]butanoate

Cat. No.: B6698535
M. Wt: 283.29 g/mol
InChI Key: UIWXCHJXSIYADN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-hydroxy-2-[[3-(trifluoromethyl)cyclohexyl]amino]butanoate is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, an amino group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-2-[[3-(trifluoromethyl)cyclohexyl]amino]butanoate typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. The trifluoromethyl group is introduced via a radical trifluoromethylation reaction, which is known for its efficiency in incorporating trifluoromethyl groups into organic molecules . The final step involves esterification to form the butanoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the radical trifluoromethylation step and high-throughput screening of catalysts for the esterification step.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-2-[[3-(trifluoromethyl)cyclohexyl]amino]butanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-hydroxy-2-[[3-(trifluoromethyl)cyclohexyl]amino]butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-2-[[3-(trifluoromethyl)cyclohexyl]amino]butanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The amino group can form hydrogen bonds with target molecules, while the ester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxy-2-[[3-(trifluoromethyl)phenyl]amino]butanoate
  • Methyl 3-hydroxy-2-[[3-(trifluoromethyl)benzyl]amino]butanoate

Uniqueness

Methyl 3-hydroxy-2-[[3-(trifluoromethyl)cyclohexyl]amino]butanoate is unique due to the presence of the cyclohexyl ring, which can confer different steric and electronic properties compared to phenyl or benzyl analogs. This can result in distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 3-hydroxy-2-[[3-(trifluoromethyl)cyclohexyl]amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F3NO3/c1-7(17)10(11(18)19-2)16-9-5-3-4-8(6-9)12(13,14)15/h7-10,16-17H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWXCHJXSIYADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC1CCCC(C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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